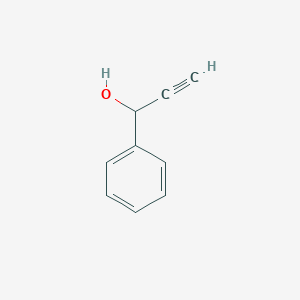

1-Phenyl-2-propyn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGLAZDLBZDVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871061 | |

| Record name | 1-Phenylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-87-5 | |

| Record name | α-Ethynylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpropargyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylprop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenyl-2-propyn-1-ol: A Technical Guide for Researchers

CAS Number: 4187-87-5

Synonyms: (±)-α-Ethynylbenzyl alcohol, 1-Phenylpropargyl alcohol, Ethynylphenylcarbinol

This technical guide provides an in-depth overview of 1-Phenyl-2-propyn-1-ol, a versatile propargylic alcohol widely utilized as a key intermediate in organic synthesis. Its unique structural features make it a valuable building block in the development of novel chemical entities and catalysts. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and application.

| Property | Value | Source(s) |

| CAS Number | 4187-87-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈O | [2][6][7] |

| Molecular Weight | 132.16 g/mol | [2][3][6][7][8][9] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [7] |

| Melting Point | 22-23 °C (lit.) | [1][5][10] |

| Boiling Point | 135-136 °C at 13 mmHg (lit.) | [1][10] |

| Density | 1.087 g/mL at 25 °C (lit.) | [1][10] |

| Refractive Index | n20/D 1.549 (lit.) | [1][10] |

| Purity | >98.0% (GC) | [7] |

Enantiomers:

-

(R)-1-Phenyl-2-propyn-1-ol: CAS Number 61317-73-5[11]

-

(S)-1-Phenyl-2-propyn-1-ol: CAS Number 64599-56-0[6]

Experimental Protocols

Synthesis of (±)-1-Phenyl-2-propyn-1-ol via Grignard Reaction

This protocol details a common method for the synthesis of racemic this compound from benzaldehyde (B42025) and acetylene.[1][2]

Materials:

-

Magnesium turnings

-

Iodine (catalyst)

-

n-Butyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Acetylene gas

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

Grignard Reagent Formation:

-

A two-necked, round-bottomed flask, previously flame-dried and cooled under an argon atmosphere, is fitted with a reflux condenser.

-

Magnesium (28.3 mmol) and a small crystal of iodine are added to the flask, followed by anhydrous THF (30 mL).

-

A portion of n-butyl chloride (28.3 mmol total) is added dropwise to initiate the reaction. The mixture is refluxed until the Grignard reagent is formed.

-

After the initial reaction, the remaining n-butyl chloride is added, and the mixture is stirred at room temperature until all the magnesium is consumed.

-

-

Formation of Ethynylmagnesium Bromide:

-

The reaction mixture is cooled to 0°C.

-

Acetylene gas is passed through the solution for approximately 15 minutes.

-

-

Reaction with Benzaldehyde:

-

A solution of benzaldehyde (9.4 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0°C.

-

The reaction is stirred at this temperature for 6 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.[1][2]

-

An alternative procedure involves the direct use of commercially available ethynylmagnesium bromide.[2] A solution of benzaldehyde (19.7 mmol) in distilled THF (10 mL) is treated at 0°C with ethynylmagnesium bromide (59.1 mmol). The resulting mixture is stirred at 0°C for 1 hour and then for 19 hours at room temperature.[2] The work-up and purification steps are similar to the previously described method.

Diagrams

Synthesis Workflow of (±)-1-Phenyl-2-propyn-1-ol

Caption: Synthesis workflow for (±)-1-Phenyl-2-propyn-1-ol.

Role in Ruthenium Catalyst Synthesis

This compound and its derivatives are precursors for the synthesis of ruthenium indenylidene complexes, which are active catalysts in olefin metathesis reactions.

Caption: Role of this compound in catalyst synthesis.

References

- 1. This compound | 4187-87-5 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 98 4187-87-5 [sigmaaldrich.com]

- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. (1R)-1-phenylprop-2-yn-1-ol | C9H8O | CID 6993954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-苯基-2-丙炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. (R)-1-フェニル-2-プロピン-1-オール ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

1-Phenyl-2-propyn-1-ol molecular weight and formula

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 1-Phenyl-2-propyn-1-ol, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Molecular Data

This compound, also known as α-ethynylbenzyl alcohol, is a propargyl alcohol derivative.[1][2][3] Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₈O[1][2][3] |

| Molecular Weight | 132.16 g/mol [1][2][3] |

Synthesis of this compound

The synthesis of (±)-1-phenyl-2-propyn-1-ol is commonly achieved through the reaction of benzaldehyde (B42025) with an acetylide nucleophile. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of (±)-1-phenyl-2-propyn-1-ol

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (catalytic amount)

-

n-Butyl chloride

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

A two-necked, round-bottomed flask, previously flame-dried and fitted with a reflux condenser, is charged with magnesium (518 mg, 28.3 mmol) and allowed to cool to room temperature under an argon atmosphere.

-

Anhydrous THF (30 mL) and a small crystal of iodine are added to the flask.

-

A portion of n-butyl chloride (2.23 mL, 28.3 mmol) is added dropwise, and the mixture is refluxed to initiate the formation of the Grignard reagent.

-

Once the reaction begins, the remaining n-butyl chloride is added, and stirring is continued at room temperature until all the magnesium is consumed.

-

The reaction mixture is cooled to 0°C, and acetylene gas is bubbled through the solution for 15 minutes to form the acetylide Grignard reagent.

-

A solution of benzaldehyde (1.0 g, 9.4 mmol) in THF (20 mL) is added dropwise to the reaction mixture at 0°C. The mixture is then stirred for 6 hours.[1]

-

Upon completion of the reaction, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.[1]

Synthetic Workflow

The synthesis of this compound involves a multi-step process beginning with the formation of a Grignard reagent, followed by the introduction of acetylene, and finally the nucleophilic addition to benzaldehyde.

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to 1-Phenyl-2-propyn-1-ol and Its Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Phenyl-2-propyn-1-ol, a versatile propargyl alcohol used in organic synthesis and as a building block in medicinal chemistry. This document outlines its various synonyms found in chemical literature, presents key quantitative data, details experimental protocols for its synthesis, and illustrates a general reaction pathway.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₉H₈O.[1][2] It is crucial for researchers to be aware of the various synonyms used to identify this compound in literature, patents, and chemical catalogs to ensure comprehensive information retrieval. The compound exists as a racemate, (±)-1-Phenyl-2-propyn-1-ol, and as individual enantiomers, (R)-1-Phenyl-2-propyn-1-ol and (S)-1-Phenyl-2-propyn-1-ol.

Synonyms for Racemic and General Forms

The following table summarizes the common synonyms and identifiers for the racemic mixture and non-stereospecific forms of this compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | 1-phenylprop-2-yn-1-ol | [3] |

| CAS Number | 4187-87-5 | [4][5] |

| EC Number | 224-064-6 | [3] |

| Alternative Names | (±)-α-Ethynylbenzyl alcohol | |

| (±)-3-Hydroxy-3-phenyl-1-propyne | ||

| 1-Phenylpropargyl Alcohol | [1][4] | |

| Ethynylphenylcarbinol | [1][4] | |

| α-Ethynylbenzenemethanol | [3] | |

| Phenylethynylcarbinol | [3] | |

| α-Phenylpropargyl alcohol | [3] | |

| Beilstein/REAXYS | 742365 | |

| MDL Number | MFCD00021860 | [3] |

Synonyms for Enantiomers

The distinct enantiomers of this compound are also referred to by specific names and identifiers in the literature.

| Enantiomer | Identifier Type | Identifier | Source |

| (R)-Enantiomer | IUPAC Name | (1R)-1-phenylprop-2-yn-1-ol | |

| CAS Number | 61317-73-5 | [2] | |

| Alternative Names | (R)-1-Phenyl-2-propyn-1-ol | [2] | |

| (R)-α-Ethynylbenzyl alcohol | [2] | ||

| MDL Number | MFCD00210083 | [2] | |

| (S)-Enantiomer | IUPAC Name | (1S)-1-phenylprop-2-yn-1-ol | |

| CAS Number | 64599-56-0 | ||

| Alternative Names | (S)-1-Phenyl-2-propyn-1-ol | ||

| (S)-α-Ethynylbenzyl alcohol |

Quantitative Data

The physical and chemical properties of this compound are essential for its application in experimental settings. The following table provides a summary of key quantitative data for the racemic form.

| Property | Value | Conditions | Source |

| Molecular Weight | 132.16 g/mol | [1][2] | |

| Melting Point | 22-23 °C | ||

| Boiling Point | 135-136 °C | at 13 mmHg | |

| Density | 1.087 g/mL | at 25 °C | |

| Refractive Index | 1.549 | at 20 °C | |

| Flash Point | 99 °C | closed cup | [2] |

Experimental Protocols

The synthesis of this compound is a common procedure in organic chemistry laboratories. Below are detailed methodologies for its preparation.

Synthesis of (±)-1-Phenyl-2-propyn-1-ol via Grignard Reaction

This protocol describes the synthesis from benzaldehyde (B42025) and acetylene (B1199291) using a Grignard reagent.

Materials:

-

Magnesium turnings (518 mg, 28.3 mmol)

-

Dry tetrahydrofuran (B95107) (THF, 30 mL + 20 mL)

-

Iodine (a small crystal)

-

n-Butyl chloride (2.23 mL, 28.3 mmol)

-

Acetylene gas

-

Benzaldehyde (1.0 g, 9.4 mmol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

-

A two-necked, round-bottomed flask fitted with a reflux condenser is flame-dried and cooled under an argon atmosphere.

-

Magnesium turnings are placed in the flask, followed by the addition of 30 mL of dry THF and a small crystal of iodine.

-

A portion of n-butyl chloride is added dropwise, and the mixture is refluxed to initiate the formation of the Grignard reagent.

-

The remaining n-butyl chloride is added, and stirring continues at room temperature until all the magnesium is consumed.

-

The reaction mixture is cooled to 0 °C, and acetylene gas is passed through it for 15 minutes.

-

A solution of benzaldehyde (1.0 g) in 20 mL of dry THF is added at 0 °C, and the mixture is stirred for 6 hours.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield the product as a pale yellow oil.[4]

Synthesis using Ethynylmagnesium Bromide

This alternative method utilizes a pre-formed Grignard reagent.

Materials:

-

Benzaldehyde (2.0 mL, 19.7 mmol)

-

Distilled THF (10 mL)

-

Ethynylmagnesium bromide (51 mL, 59.1 mmol)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Pentane/Ethyl acetate mixture (95:5)

Procedure:

-

A solution of benzaldehyde in distilled THF is cooled to 0 °C.

-

Ethynylmagnesium bromide is added to the cooled solution.

-

The resulting mixture is stirred at 0 °C for 1 hour and then for 19 hours at room temperature.

-

The reaction is worked up by adding a saturated aqueous solution of NH₄Cl and extracting with Et₂O.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

-

Purification by silica gel chromatography (eluent: 95:5 pentane/EtOAc) affords the final product.[4]

Reaction Pathway Visualization

This compound, as a propargyl alcohol, can undergo various transformations. A fundamental reaction is its synthesis via the nucleophilic addition of an acetylide to an aldehyde. The following diagram illustrates this general synthetic pathway.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (R)-1-Phenyl-2-propyn-1-ol = 99.0 GC sum of enantiomers 61317-73-5 [sigmaaldrich.com]

- 3. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]

Synthesis of α-Ethynylbenzyl Alcohol from Benzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the synthetic routes for producing α-ethynylbenzyl alcohol (also known as 1-phenylprop-2-yn-1-ol), a valuable propargyl alcohol intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the prevalent Grignard-based methods and emerging catalytic strategies, offering a comparative analysis for researchers, scientists, and professionals in drug development.

Introduction

α-Ethynylbenzyl alcohol is a key building block characterized by its hydroxyl and terminal alkyne functional groups. This structure allows for diverse subsequent chemical transformations, making it a versatile precursor in the synthesis of more complex molecules. The addition of an ethynyl (B1212043) group to benzaldehyde (B42025) is the most direct approach to its synthesis, a reaction that can be achieved through several methodologies, each with distinct advantages and limitations. This document details the reaction mechanisms, experimental protocols, and comparative quantitative data for the primary synthetic pathways.

Synthetic Methodologies

The synthesis of α-ethynylbenzyl alcohol from benzaldehyde is predominantly achieved via two main routes: the Grignard reaction and metal-catalyzed additions.

-

Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of an ethynyl Grignard reagent (ethynylmagnesium halide) to the electrophilic carbonyl carbon of benzaldehyde. It is a robust and high-yielding method, though it requires strictly anhydrous conditions.

-

Catalytic Ethynylation: Modern synthetic chemistry has seen the development of catalytic systems, often employing metals like zinc or copper, to facilitate the addition of terminal alkynes to aldehydes. These methods can offer advantages in terms of functional group tolerance and the potential for asymmetric synthesis, yielding enantiomerically enriched products.

Reaction Mechanisms and Workflows

Grignard Reaction Mechanism

The Grignard synthesis proceeds in two main stages. First, the ethynylmagnesium bromide, acting as a potent nucleophile, attacks the carbonyl carbon of benzaldehyde. This forms a tetrahedral magnesium alkoxide intermediate. The second stage involves an acidic workup to protonate the alkoxide, yielding the final α-ethynylbenzyl alcohol product.

Caption: Mechanism of Grignard-based ethynylation of benzaldehyde.

General Experimental Workflow

The typical laboratory procedure for synthesizing α-ethynylbenzyl alcohol involves the preparation of the nucleophile, the reaction with benzaldehyde, and subsequent purification of the product. Each step requires careful control of conditions to ensure high yield and purity.

Caption: General experimental workflow for the synthesis of α-ethynylbenzyl alcohol.

Quantitative Data Summary

The efficiency of α-ethynylbenzyl alcohol synthesis varies significantly with the chosen methodology. The following tables summarize key quantitative data from cited experimental procedures.

Table 1: Grignard-based Synthesis of α-Ethynylbenzyl Alcohol

| Grignard Reagent Source | Benzaldehyde (mmol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetylene gas & n-butyl chloride/Mg | 9.4 | 6 | 0 | 86 | [1][2] |

| Ethynylmagnesium bromide solution | 19.7 | 20 | 0 to RT | Quantitative |[1] |

Table 2: Zinc-Catalyzed Asymmetric Ethynylation of Aromatic Aldehydes

| Aldehyde | Alkyne | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | 10 | 12 | 96 | 99 | [3] |

| Benzaldehyde | 1-Hexyne | 10 | 12 | 89 | 98 | [3] |

| 2-Methoxybenzaldehyde | Phenylacetylene | 10 | 12 | 99 | >99 | [3] |

| 4-Nitrobenzaldehyde | Phenylacetylene | 10 | 12 | 84 | 98 |[3] |

Detailed Experimental Protocols

Protocol 1: Grignard Synthesis from Acetylene and Benzaldehyde[1][2]

This protocol details the in situ preparation of ethynylmagnesium chloride followed by its reaction with benzaldehyde.

Materials:

-

Magnesium turnings (518 mg, 28.3 mmol)

-

Anhydrous Tetrahydrofuran (THF, 50 mL)

-

Iodine (a small crystal for initiation)

-

n-Butyl chloride (2.23 mL, 28.3 mmol)

-

Acetylene gas

-

Benzaldehyde (1.0 g, 9.4 mmol)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: A flame-dried, two-necked, round-bottomed flask fitted with a reflux condenser is charged with magnesium turnings under an argon atmosphere. 30 mL of anhydrous THF and a crystal of iodine are added. A portion of n-butyl chloride is added dropwise to initiate the reaction, which is then brought to reflux. The remaining n-butyl chloride is added, and the mixture is stirred at room temperature until all magnesium is consumed.

-

Ethynylation: The resulting butylmagnesium chloride solution is cooled to 0°C. Acetylene gas is bubbled through the solution for approximately 15 minutes to form ethynylmagnesium chloride.

-

Reaction with Benzaldehyde: A solution of benzaldehyde (1.0 g, 9.4 mmol) in 20 mL of anhydrous THF is added dropwise to the Grignard reagent at 0°C. The reaction mixture is stirred at this temperature for 6 hours.

-

Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield α-ethynylbenzyl alcohol as a pale yellow oil (1.08 g, 86% yield).[1][2]

Protocol 2: Zinc-Catalyzed Asymmetric Alkynylation[3]

This protocol provides a general procedure for the enantioselective addition of terminal alkynes to aldehydes using a dinuclear zinc catalyst.

Materials:

-

(1R,2S)-N-benzyl-2-amino-1,2-diphenylethanol ligand (10 mol%)

-

Diethylzinc (ZnEt₂, 1.0 M in hexanes, 20 mol%)

-

Terminal Alkyne (1.5 equivalents)

-

Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)

-

Toluene (solvent)

Procedure:

-

Catalyst Formation: In a glovebox, the chiral ligand is dissolved in toluene. Diethylzinc solution is added, and the mixture is stirred for 30 minutes at room temperature.

-

Reaction: The terminal alkyne is added to the catalyst solution, followed by the aldehyde. The reaction vessel is sealed and stirred at a specified temperature (e.g., 40°C) for the required time (e.g., 12 hours).

-

Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by silica gel chromatography. Yields and enantiomeric excess (ee) are determined by NMR and chiral HPLC analysis, respectively.

Purification and Characterization

The primary method for purifying α-ethynylbenzyl alcohol is silica gel column chromatography .[1][2] A typical eluent system is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate.

For characterization, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch (around 3300 cm⁻¹) and the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.

The purified product is typically a pale yellow oil or a low-melting solid (mp 22-23 °C).[2]

Conclusion

The synthesis of α-ethynylbenzyl alcohol from benzaldehyde is a well-established transformation critical for accessing a range of complex organic molecules. The Grignard reaction remains a reliable and high-yielding method, suitable for large-scale synthesis, provided that stringent anhydrous conditions are maintained. Catalytic methods, particularly those employing zinc-based systems, offer a powerful alternative, enabling high enantioselectivity and broadening the scope for synthesizing chiral propargyl alcohols. The choice of synthetic route will depend on the specific requirements of the target molecule, including scale, desired stereochemistry, and functional group compatibility.

References

An In-depth Technical Guide to 1-Phenyl-2-propyn-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-propyn-1-ol, also known as ethynylphenylcarbinol or 1-phenylpropargyl alcohol, is a versatile propargyl alcohol that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring a phenyl ring, a hydroxyl group, and a terminal alkyne, provides multiple reactive sites for a variety of chemical transformations. This trifunctionality makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, natural products, and organic materials.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physical and Chemical Properties

This compound is a white or colorless to light orange or yellow substance that can exist as a powder, lump, or clear liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O | [2][4][5] |

| Molecular Weight | 132.16 g/mol | [4][6] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [2] |

| Melting Point | 22-23 °C (lit.) | [5][7] |

| Boiling Point | 135-136 °C at 13 mmHg (lit.) | [7] |

| Density | 1.087 g/mL at 25 °C (lit.) | [7] |

| Refractive Index (n20/D) | 1.549 (lit.) | [7] |

| Flash Point | 90.5 ± 16.8 °C | [5] |

| CAS Number | 4187-87-5 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. Key spectroscopic data are summarized below, with links to publicly available spectra.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[6]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present, notably the hydroxyl (-OH) and alkyne (C≡C-H) groups.[6]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8]

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic addition of an ethynyl (B1212043) group to benzaldehyde (B42025). Two primary methods are widely employed, both utilizing readily available starting materials.

Method 1: Reaction of Benzaldehyde with Acetylene (B1199291)

This method involves the in-situ generation of a Grignard reagent from n-butyl chloride and magnesium, which then reacts with acetylene gas to form an ethynyl Grignard reagent. Subsequent reaction with benzaldehyde yields the desired product.

Caption: Synthesis of this compound from Benzaldehyde and Acetylene.

Method 2: Reaction of Benzaldehyde with Ethynylmagnesium Bromide

A more direct approach involves the use of a commercially available or pre-prepared solution of ethynylmagnesium bromide. This Grignard reagent is added to a solution of benzaldehyde to form the product.[4]

-

Reaction Setup: A solution of benzaldehyde (e.g., 2.0 mL, 19.7 mmol) in distilled tetrahydrofuran (B95107) (THF, 10 mL) is cooled to 0 °C in a reaction flask under an inert atmosphere.[4]

-

Addition of Grignard Reagent: Ethynylmagnesium bromide solution (e.g., 51 mL, 59.1 mmol) is added to the cooled benzaldehyde solution.[4]

-

Reaction: The resulting mixture is stirred at 0 °C for 1 hour and then for 19 hours at room temperature.[4]

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether (Et₂O).[4]

-

Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography (eluent: pentane/EtOAc, 95:5) to yield this compound.[4]

Chemical Reactivity and Applications in Synthesis

The trifunctional nature of this compound makes it a versatile substrate for a variety of chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules.

Reactions at the Alkyne Moiety

The terminal alkyne is a key functional group that participates in several important carbon-carbon bond-forming reactions.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes and conjugated enynes.[3][9] this compound can be coupled with various aryl or vinyl halides to introduce diverse substituents at the terminus of the alkyne.

References

- 1. This compound | 4187-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]

- 6. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4187-87-5 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

Spectroscopic Data Analysis of 1-Phenyl-2-propyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Phenyl-2-propyn-1-ol, a valuable building block in organic synthesis. The guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.55 - 7.30 | m | Aromatic protons (C₆H₅) |

| 5.45 | s | Methine proton (-CH(OH)-) |

| 2.90 | s | Hydroxyl proton (-OH) |

| 2.65 | s | Alkynyl proton (-C≡CH) |

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | C (quaternary, aromatic) |

| 128.8 | CH (aromatic) |

| 128.5 | CH (aromatic) |

| 126.7 | CH (aromatic) |

| 83.5 | C (alkynyl, C≡CH) |

| 75.0 | CH (alkynyl, C≡CH) |

| 64.5 | CH (methine, -CH(OH)-) |

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3290 | Strong, Sharp | ≡C-H stretch (alkynyl C-H) |

| 2120 | Weak | C≡C stretch (alkyne) |

| 1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (alcohol) |

Sample Preparation: Thin film.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 132 | 40 | [M]⁺ (Molecular ion) |

| 131 | 100 | [M-H]⁺ |

| 105 | 85 | [M-C₂H]⁺ or [C₆H₅CO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin liquid film.[4][5][6]

-

Data Acquisition: The sample was placed in the spectrometer's sample compartment. A background spectrum of the empty NaCl plates was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the ion source via direct injection.

-

Ionization: The sample was ionized using a standard electron energy of 70 eV.

-

Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The spectrum was recorded over a mass-to-charge (m/z) range of 50-200.

Data Interpretation and Visualization

The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Caption: Correlation of ¹H NMR Signals to the Molecular Structure.

Caption: Key Functional Group Absorptions in the IR Spectrum.

References

An In-depth Technical Guide to 1-Phenyl-2-propyn-1-ol: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-2-propyn-1-ol (CAS No. 4187-87-5), a key propargyl alcohol derivative used as a versatile building block in organic synthesis and drug discovery. This document details its commercial availability, key chemical and physical properties, established synthesis protocols, and its role in various chemical transformations.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in various purities, with >98% being common. Key suppliers include Sigma-Aldrich (Merck), Tokyo Chemical Industry (TCI), Fisher Scientific, and a variety of vendors listed on online chemical marketplaces like ChemicalBook and Chemsrc. The compound is also known by synonyms such as α-Ethynylbenzenemethanol and 1-Phenylpropargyl Alcohol[1][2][3][4].

Table 1: Prominent Commercial Suppliers

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | 226610 | 98% | 1 g, 10 g |

| TCI America | P0220 | >98.0% (GC) | 1 g, 5 g |

| Fisher Scientific | AC392760050 | - | 5 g, 25 g |

| GFS Chemicals | 811 | 98% | - |

Note: Availability and product numbers may vary by region. Researchers should consult the respective supplier websites for the most current information.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its effective use in experimental settings. The data presented below is compiled from various supplier and public chemical databases.

Table 2: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 4187-87-5 | [1][3] |

| EC Number | 224-064-6 | [1][3] |

| MDL Number | MFCD00021860 | [3] |

| PubChem CID | 20155 | [1] |

| Formula & Weight | ||

| Molecular Formula | C₉H₈O | [1][4][5] |

| Molecular Weight | 132.16 g/mol | [1][3][5] |

| Physical Properties | ||

| Appearance | White or Colorless to Light orange/Yellow powder, lump, or clear liquid | [2][4] |

| Melting Point | 22-23 °C (lit.) | [3][5][6] |

| Boiling Point | 135-136 °C / 13 mmHg (lit.) | [3][6] |

| Density | 1.087 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index (n20/D) | 1.549 (lit.) | [3][6] |

| Flash Point | 99 °C / 210.2 °F (closed cup) | [3][7] |

| Solubility | No specific data available in search results. |

Synthesis and Experimental Protocols

This compound is typically synthesized via the addition of an ethynyl (B1212043) group to benzaldehyde (B42025). The most common method involves a Grignard reaction using ethynylmagnesium bromide or by bubbling acetylene (B1199291) gas through a solution containing another Grignard reagent to form the acetylide in situ.

This protocol is adapted from procedures found in chemical synthesis databases.[8]

Objective: To synthesize (±)-1-phenyl-2-propyn-1-ol from benzaldehyde and ethynylmagnesium bromide.

Materials:

-

Benzaldehyde (19.7 mmol)

-

Ethynylmagnesium bromide (0.5 M solution in THF, 59.1 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Pentane/Ethyl acetate (95:5) solvent system

Procedure:

-

Dissolve benzaldehyde (2.0 mL, 19.7 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethynylmagnesium bromide solution (51 mL, 59.1 mmol) to the stirred benzaldehyde solution at 0 °C.

-

Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 19 hours.[8]

-

After the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[8]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).[8]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]

-

Purify the crude product by silica gel column chromatography using a pentane/ethyl acetate (95:5) eluent to afford the pure this compound as a pale yellow oil or powder.[8]

The following diagram illustrates the general workflow for this synthesis and purification process.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. The terminal alkyne and the secondary alcohol functionalities allow for a wide range of chemical transformations.

-

Click Chemistry: As a terminal alkyne, it is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used in bioconjugation and materials science.[2]

-

Metal-Catalyzed Reactions: It is used in the synthesis of various metal-organic complexes and as a precursor for indenylidene catalysts in olefin metathesis reactions.[9]

-

Heterocycle Synthesis: The propargyl alcohol moiety is a key pharmacophore and a precursor for synthesizing various heterocyclic compounds, such as oxathiolene oxides, which have been investigated for their potential as cancer chemopreventive agents.[10]

-

Chiral Synthesis: The chiral versions, (R)- and (S)-1-Phenyl-2-propyn-1-ol, are important synthons for the asymmetric synthesis of complex molecules. Enzymatic kinetic resolution has been studied as a method to separate the enantiomers.[11]

Safety and Handling

According to safety data sheets, this compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]

-

GHS Hazard Statements: H302, H315, H319, H335[3]

-

Personal Protective Equipment (PPE): Appropriate protective gloves, chemical safety goggles, and respiratory protection (e.g., N95 dust mask) should be used when handling this chemical.[3][7]

-

Storage: It is classified as a combustible liquid and should be stored accordingly.[3] As a low-melting solid, storage in glass should be avoided to prevent breakage.[12]

Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.[7]

References

- 1. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4187-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 98 4187-87-5 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]

- 6. This compound | 4187-87-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. gfschemicals.com [gfschemicals.com]

The Synthetic Versatility of Propargyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propargyl alcohols, organic compounds containing a hydroxyl group attached to a propargyl group, are remarkably versatile building blocks in modern organic synthesis. Their unique bifunctionality, possessing both a reactive alkyne and a hydroxyl group, allows for a diverse array of chemical transformations, making them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core synthetic utility of propargyl alcohols, focusing on key reactions, experimental protocols, and their application in the development of bioactive molecules.

Core Synthetic Transformations

The strategic importance of propargyl alcohols stems from their participation in a variety of powerful chemical reactions. Three of the most significant transformations are the Meyer-Schuster rearrangement, the Nicholas reaction, and the A³ coupling reaction. These reactions enable the conversion of the propargyl alcohol motif into a wide range of other functional groups and molecular scaffolds.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1] This reaction proceeds through a key allenic intermediate and is a powerful tool for the synthesis of enones, which are important structural motifs in many natural products and biologically active compounds.[1][2] The reaction can be promoted by a variety of Brønsted and Lewis acids.[2]

Experimental Protocol: Meyer-Schuster Rearrangement using a Phosphorus-Containing Brønsted Acid Catalyst [3]

A solution of the selected propargyl alcohol (1.0 mmol) is prepared in technical toluene (B28343) (1.0 mL). To this solution, an aqueous solution of hypophosphorous acid (50 wt%, 5–10 mol%) is added. The resulting reaction mixture is stirred vigorously at a temperature ranging from 90–110 °C for 18 hours. Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude α,β-unsaturated carbonyl compound. Purification is typically achieved through column chromatography on silica (B1680970) gel.[3]

Table 1: Substrate Scope of the Meyer-Schuster Rearrangement [4]

| Entry | Propargyl Alcohol Substrate | Product | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | 1-(p-Tolyl)prop-2-yn-1-ol | 1-(p-Tolyl)prop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 85 | >99:1 |

| 2 | 1-Phenylprop-2-yn-1-ol | 1-Phenylprop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 82 | >99:1 |

| 3 | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | 1-(4-Methoxyphenyl)prop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 91 | >99:1 |

| 4 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 1-(4-Chlorophenyl)prop-2-en-1-one | H₃PO₂ (10) | 110 | 18 | 75 | >99:1 |

| 5 | 1-Cyclohexylprop-2-yn-1-ol | 1-Cyclohexylprop-2-en-1-one | H₃PO₂ (10) | 110 | 18 | 68 | >99:1 |

| 6 | 1,1-Diphenylprop-2-yn-1-ol | 1,1-Diphenylprop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 95 | - |

Logical Workflow for the Meyer-Schuster Rearrangement

Caption: Workflow for the Meyer-Schuster Rearrangement.

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargyl cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈).[5] This stabilized cation can then react with a wide range of nucleophiles, followed by oxidative demetallation to afford the substituted alkyne.[5] The reaction is particularly useful for the synthesis of complex molecules as it allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[6]

Experimental Protocol: The Nicholas Reaction [7]

To a stirred solution of the propargyl alcohol (1.0 eq) in dichloromethane (B109758) (DCM) at room temperature is added dicobalt octacarbonyl (1.1 eq). The mixture is stirred for 1-5 hours to allow for complex formation. The reaction is then cooled to 0 °C, and the nucleophile (3.0 eq) is added, followed by the addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (2.5 eq). The reaction is stirred for an additional 3.5 hours at this temperature. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting cobalt-complexed product is then dissolved in acetone (B3395972) at 0 °C, and ceric ammonium (B1175870) nitrate (B79036) (CAN) (4.4 eq) is added portion-wise. The mixture is warmed to room temperature and stirred for 1 hour to effect demetallation. The solvent is removed under reduced pressure, and the residue is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography.[7]

Table 2: Examples of Nucleophiles and Products in the Nicholas Reaction [8][9]

| Entry | Propargyl Alcohol Complex | Nucleophile | Product | Yield (%) |

| 1 | Co₂(CO)₆-complexed 1-phenylprop-2-yn-1-ol | Allyltrimethylsilane | 1-Phenyl-1-allylprop-2-yne | 85 |

| 2 | Co₂(CO)₆-complexed 1-ethynylcyclohexanol | Anisole | 1-(4-Methoxyphenyl)-1-ethynylcyclohexane | 78 |

| 3 | Co₂(CO)₆-complexed propargyl alcohol | N-Boc-L-serine methyl ester | N-Boc-O-propargyl-L-serine methyl ester | 97 |

| 4 | Co₂(CO)₆-complexed propargyl alcohol | N-Boc-L-cysteine methyl ester | N-Boc-S-propargyl-L-cysteine methyl ester | 89 |

| 5 | Co₂(CO)₆-complexed propargyl alcohol | Indole | 3-Propargylindole | 92 |

| 6 | Co₂(CO)₆-complexed propargyl alcohol | Phenol | Phenyl propargyl ether | 81 |

Logical Workflow for the Nicholas Reaction

Caption: Workflow for the Nicholas Reaction.

A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that produces propargylamines.[10][11] This atom-economical reaction is typically catalyzed by a metal salt, most commonly copper(I), and proceeds under mild conditions.[11][12] Propargylamines are versatile intermediates in the synthesis of numerous nitrogen-containing bioactive molecules and natural products.[10][12]

Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction [12]

In a reaction vessel, the aldehyde (1.0 mmol), the amine (1.1 mmol), and the terminal alkyne (1.2 mmol) are combined in a suitable solvent, such as water or an organic solvent. A copper(I) salt catalyst, for example, copper(I) iodide (CuI, 1-5 mol%), is then added to the mixture. The reaction is stirred at room temperature or with gentle heating until completion, which is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude propargylamine (B41283) is then purified by column chromatography on silica gel.

Table 3: Substrate Scope of the Copper-Catalyzed A³ Coupling Reaction [5][13]

| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine (B6355638) | Phenylacetylene | CuI (5) | H₂O | 80 | 2 | 95 |

| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | CuBr (2) | Toluene | 25 | 12 | 92 |

| 3 | 4-Methoxybenzaldehyde | Pyrrolidine | 1-Hexyne | CuCl (5) | CH₃CN | 60 | 6 | 88 |

| 4 | Furfural | Diethylamine | Trimethylsilylacetylene | CuI (3) | neat | 25 | 4 | 90 |

| 5 | Cyclohexanecarboxaldehyde | Dibenzylamine | Phenylacetylene | Cu(OTf)₂ (2) | Dioxane | 100 | 8 | 85 |

| 6 | Benzaldehyde | Aniline | Phenylacetylene | CuI (5) | H₂O | 100 | 12 | 80 |

Logical Workflow for the A³ Coupling Reaction

Caption: Workflow for the A³ Coupling Reaction.

Application in the Synthesis and Action of Bioactive Molecules

The synthetic methodologies described above have been instrumental in the synthesis of a variety of bioactive molecules. The resulting compounds often exhibit interesting pharmacological properties and can modulate key signaling pathways implicated in various diseases.

Osthole (B1677514): A Coumarin (B35378) with Diverse Biological Activities

Osthole is a natural coumarin that has been shown to possess anticancer, anti-inflammatory, and neuroprotective effects.[3] Its mechanism of action involves the modulation of several critical signaling pathways. For instance, in cancer cells, osthole can inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[13][14] It also affects the MAPK and NF-κB pathways, which are central to the inflammatory response.[7][15]

Signaling Pathway of Osthole in Cancer Cells

Caption: Osthole's inhibition of the PI3K/Akt pathway.

L-733,060: A Neurokinin-1 Receptor Antagonist

L-733,060 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The endogenous ligand for this receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and mood disorders.[1][16] By blocking the binding of Substance P to the NK-1 receptor, L-733,060 can modulate these physiological processes.[1] The synthesis of L-733,060 and its analogs often involves strategies that could incorporate propargyl alcohol-derived intermediates for the construction of the core piperidine scaffold.[17]

Signaling Pathway of L-733,060

Caption: L-733,060 antagonism of the NK-1 receptor.

Pardaxin (B1611699): An Antimicrobial Peptide with Anticancer Activity

Pardaxin is a marine-derived antimicrobial peptide that has demonstrated potent antitumor activity.[18][19] Its mechanism of action involves the induction of apoptosis in cancer cells through multiple signaling pathways.[9] Pardaxin has been shown to increase the production of reactive oxygen species (ROS) and activate caspase-dependent pathways.[19] Furthermore, it can modulate the expression of transcription factors such as c-FOS and components of the NF-κB signaling pathway.[5][20] While not directly synthesized from small molecule propargyl alcohols, the study of such complex natural products inspires synthetic efforts where propargyl groups can be introduced as reactive handles for further functionalization or to mimic key structural features.

Signaling Pathway of Pardaxin in Cancer Cells

Caption: Pardaxin's induction of apoptosis.

Conclusion

Propargyl alcohols are undeniably a cornerstone of modern organic synthesis. Their ability to undergo a diverse range of transformations, including rearrangements, additions, and multicomponent couplings, provides chemists with a powerful toolkit for the construction of complex molecular architectures. The applications of these synthons in the development of bioactive molecules, as exemplified by their role in the synthesis of compounds that modulate key signaling pathways, underscore their importance in drug discovery and development. The continued exploration of new reactions and applications of propargyl alcohols will undoubtedly lead to further advancements in both chemistry and medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardaxin, a Fish Antimicrobial Peptide, Exhibits Antitumor Activity toward Murine Fibrosarcoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 5. oncotarget.com [oncotarget.com]

- 6. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antimicrobial peptide pardaxin exerts potent anti-tumor activity against canine perianal gland adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pardaxin Activates Excessive Mitophagy and Mitochondria-Mediated Apoptosis in Human Ovarian Cancer by Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. The mechanisms by which pardaxin, a natural cationic antimicrobial peptide, targets the endoplasmic reticulum and induces c-FOS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-2-propyn-1-ol via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone in organic chemistry for the formation of carbon-carbon bonds. This method is particularly valuable for synthesizing alcohols from carbonyl compounds.[1][2] This document provides detailed protocols for the synthesis of 1-Phenyl-2-propyn-1-ol, a propargyl alcohol, through the reaction of a Grignard reagent with benzaldehyde (B42025). The primary route involves the nucleophilic addition of an ethynylmagnesium halide to the electrophilic carbonyl carbon of benzaldehyde.[3][4] The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the final alcohol product.[1][5]

Propargyl alcohols like this compound are important building blocks in organic synthesis, serving as precursors for a wide variety of more complex molecules, including dienes and enediynes.[6] The protocols outlined herein are intended for researchers and professionals in chemical synthesis and drug development.

Reaction Mechanism

The synthesis proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group. The general mechanism involves the following steps:

-

Formation of the Grignard Reagent: An organomagnesium halide (Grignard reagent) is prepared. For this synthesis, ethynylmagnesium bromide is the key reagent. It can be prepared in situ from acetylene (B1199291) and a simpler Grignard reagent like ethylmagnesium bromide or generated from other precursors.[7][8]

-

Nucleophilic Attack: The ethynyl (B1212043) Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.[5][9]

-

Protonation (Workup): The reaction mixture is treated with a mild acid, typically a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and yield this compound.[1][3]

Data Presentation

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₉H₈O[10] |

| Molecular Weight | 132.16 g/mol [10][11] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid[10] |

| Melting Point | 22-23 °C (lit.)[11][12] |

| Boiling Point | 135-136 °C / 13 mmHg (lit.)[11][12] |

| Density | 1.087 g/mL at 25 °C (lit.)[11][12] |

| Refractive Index (n20/D) | 1.549 (lit.)[11][12] |

| CAS Number | 4187-87-5[10][11] |

Summary of Reaction Parameters

This table outlines typical reaction conditions and yields reported for the synthesis of this compound using a Grignard reagent.

| Parameter | Value | Reference |

| Grignard Reagent | Ethynylmagnesium bromide | [3] |

| Substrate | Benzaldehyde | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 6 to 20 hours | [3] |

| Workup | Saturated aqueous NH₄Cl | [3] |

| Purification | Silica (B1680970) gel column chromatography | [3] |

| Yield | 86% to quantitative | [3] |

Experimental Protocols

The following protocol is a detailed procedure for the synthesis of (±)-1-Phenyl-2-propyn-1-ol.

Materials and Reagents:

-

Benzaldehyde (C₇H₆O)

-

Ethynylmagnesium bromide (C₂HBrMg), 0.5 M solution in THF[13]

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask, two-necked, flame-dried

-

Reflux condenser

-

Dropping funnel or syringe

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or septum for syringe addition), and a condenser under an inert atmosphere of argon or nitrogen.[3]

-

Addition of Reactants: To the flask, add a solution of benzaldehyde (e.g., 2.0 mL, 19.7 mmol) dissolved in anhydrous THF (10 mL).[3]

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[3]

-

Grignard Reagent Addition: Slowly add the ethynylmagnesium bromide solution (e.g., 51 mL of 0.5 M solution, ~3 equivalents) to the stirred benzaldehyde solution at 0 °C.[3]

-

Reaction: Stir the resulting mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 19 hours.[3]

-

Quenching: After the reaction is complete, cool the flask again to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

-

Extraction: Transfer the mixture to a separatory funnel. If necessary, dilute with water to dissolve all salts. Extract the aqueous layer with ethyl acetate or diethyl ether (e.g., 3 x 10 mL).[3]

-

Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using an eluent of 5-10% ethyl acetate in pentane (B18724) or petroleum ether) to afford the pure this compound.[3]

-

Characterization: The final product, obtained as a pale yellow oil or powder, can be characterized by spectroscopic methods (NMR, IR) and its physical properties compared with literature values.[3]

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. brainly.com [brainly.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound 98 4187-87-5 [sigmaaldrich.com]

- 12. This compound | 4187-87-5 [chemicalbook.com]

- 13. scientificlabs.ie [scientificlabs.ie]

Experimental protocol for the synthesis of 1-Phenyl-2-propyn-1-ol

Application Notes: Synthesis of 1-Phenyl-2-propyn-1-ol

Introduction

This compound, also known as ethynylphenylcarbinol, is a valuable propargylic alcohol used as a key intermediate in organic synthesis. Its structure incorporates a hydroxyl group and a terminal alkyne, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and novel organic materials. The most common and effective method for its synthesis is the nucleophilic addition of an acetylide anion to benzaldehyde (B42025), typically achieved through a Grignard reaction.[1][2][3] This protocol details two reliable methods for this synthesis, providing a comprehensive guide for laboratory preparation.

Chemical Reaction Scheme

The fundamental transformation involves the reaction of benzaldehyde with an ethynyl (B1212043) Grignard reagent. The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Two primary variations of the Grignard synthesis are presented. Method A utilizes a commercially available Grignard reagent, while Method B details the in situ preparation of the necessary reagent.

Critical Safety Note: Grignard reactions are highly sensitive to moisture and air.[1][4] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] Tetrahydrofuran (THF) must be anhydrous.

Method A: Using Commercial Ethynylmagnesium Bromide

This method is more direct, relying on a pre-prepared solution of the Grignard reagent.

1. Materials and Reagents:

-

Benzaldehyde

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Pentane/EtOAc or Petroleum Ether/EtOAc)

2. Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of benzaldehyde (2.0 mL, 19.7 mmol) dissolved in 10 mL of distilled THF.[5]

-

Addition of Grignard Reagent: Cool the flask to 0°C using an ice bath. Slowly add ethynylmagnesium bromide solution (51 mL, 59.1 mmol, assuming a typo in the source and it should be ~25-30 mmol for a 1.2-1.5 molar excess) to the benzaldehyde solution.[5]

-

Reaction: Stir the resulting mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 19 hours.[5]

-

Work-up: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[5]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a pentane/ethyl acetate (95:5) eluent system to yield the pure product.[5]

Method B: In Situ Generation of Acetylide Reagent

This method generates the required acetylide from acetylene (B1199291) gas, which is useful when commercial ethynylmagnesium bromide is unavailable.

1. Materials and Reagents:

-

Magnesium turnings

-

Iodine (a small crystal)

-

n-Butyl chloride

-

Acetylene gas

-

Benzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (Petroleum Ether/EtOAc)

2. Procedure:

-

Grignard Reagent Preparation: Place magnesium turnings (518 mg, 28.3 mmol) in a pre-flame-dried, two-necked round-bottom flask under an argon atmosphere.[5][6] Add 30 mL of anhydrous THF and a small crystal of iodine. Add a portion of n-butyl chloride (total 2.23 mL, 28.3 mmol) dropwise and reflux the mixture to initiate the Grignard reagent formation. Continue adding the remaining n-butyl chloride and stir at room temperature until all the magnesium is consumed.[5][6]

-

Acetylide Formation: Cool the reaction mixture to 0°C in an ice bath. Bubble acetylene gas through the solution for approximately 15 minutes.[5][6]

-

Addition of Benzaldehyde: While maintaining the temperature at 0°C, add a solution of benzaldehyde (1.0 g, 9.4 mmol) in 20 mL of THF.[5][6]

-

Work-up and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with water and extract with ethyl acetate.[5][6]

-

Drying and Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to afford the product as a pale yellow oil.[5][6]

Data Presentation

Table 1: Comparison of Reagent Quantities

| Reagent | Method A | Method B | Molar Mass ( g/mol ) | Role |

|---|---|---|---|---|

| Benzaldehyde | 2.0 mL (19.7 mmol)[5] | 1.0 g (9.4 mmol)[5][6] | 106.12 | Electrophile |

| Ethynylmagnesium Bromide | 51 mL (0.5M soln.)[5] | N/A | ~127.24 | Nucleophile Source |

| Magnesium | N/A | 518 mg (28.3 mmol)[5][6] | 24.31 | Grignard Reagent |

| n-Butyl Chloride | N/A | 2.23 mL (28.3 mmol)[5][6] | 92.57 | Grignard Precursor |

| Acetylene Gas | N/A | Bubbled for 15 min[5][6] | 26.04 | Nucleophile Source |

| THF (Solvent) | ~60 mL | ~50 mL | 72.11 | Solvent |

Table 2: Reaction Conditions and Product Details

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Temperature | 0°C to Room Temp.[5] | 0°C[5][6] |

| Reaction Time | 20 hours (1 hr at 0°C, 19 hrs at RT)[5] | 6 hours[5][6] |

| Purification | Silica Gel Chromatography (Pentane/EtOAc 95:5)[5] | Silica Gel Chromatography (Pet. Ether/EtOAc 90:10)[5][6] |

| Reported Yield | Quantitative (~100%)[5] | 86%[5][6] |

| Product Appearance | Pale yellow powder[5] | Pale yellow oil[5][6] |

Table 3: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O[7] |

| Molecular Weight | 132.16 g/mol [7] |

| Melting Point | 22-23 °C (lit.)[6] |

| Boiling Point | 135-136 °C at 13 mm Hg (lit.)[6] |

| Density | 1.087 g/mL at 25 °C (lit.)[6] |

| Refractive Index (n²⁰/D) | 1.549 (lit.)[6] |

| CAS Number | 4187-87-5[6] |

Experimental Workflow Visualization

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 4187-87-5 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Application of 1-Phenyl-2-propyn-1-ol in Click Chemistry: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction